PDHK1 Target Assignment: Database-Curated Inhibitor Annotation Versus Non-Annotated Benzothiazole-Carboxamide Analogs
CAS 681167-61-3 is explicitly assigned as a PDHK1 (PDK1_HUMAN) inhibitor in the Therapeutic Target Database (TTD Drug ID: D0Z5HL) and DrugMap (ID: DMWHCOE), with a mechanism-of-action annotation linked to the Schering Corp patent US20130165450A1 (compound 15) and the expert review PMID25684022 [1][2]. In contrast, the structurally proximal analog N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (methyl replacing the 4-phenyl group) and N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3; unsubstituted thiazole) lack any curated PDHK1 annotation in the same authoritative databases [3]. The presence of a specific, database-verified target assignment represents a qualitative differentiation factor: the target compound carries a documented molecular target linked to a defined patent family and therapeutic indication (metastatic cancer, solid tumors), while the unsubstituted and simple-alkyl-substituted analogs lack this level of annotation [1].
| Evidence Dimension | Curated target annotation (PDHK1 inhibitor status) in authoritative drug-target databases |
|---|---|
| Target Compound Data | PDHK1 inhibitor annotation: YES | TTD Drug ID: D0Z5HL | DrugMap ID: DMWHCOE | Patent: US20130165450A1 compound 15 | Indication: Metastatic cancer, Solid tumours (Patented) |
| Comparator Or Baseline | N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: No PDHK1 annotation in TTD/DrugMap. N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3): No PDHK1 annotation. N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-45-6): No PDHK1 annotation. |
| Quantified Difference | Qualitative: Target compound = annotated PDHK1 inhibitor; comparators = not annotated as PDHK1 inhibitors in TTD/DrugMap databases (binary yes/no distinction) |
| Conditions | Cross-database query of TTD (idrblab.cn) and DrugMap (idrblab.net) for PDHK1 inhibitor annotation; search performed by CAS number and structural class |
Why This Matters
For procurement in PDHK1/PDK1-focused oncology programs, the documented target annotation provides a verifiable basis for compound selection that is absent for close structural analogs, reducing the risk of acquiring a compound with an uncharacterized or divergent target profile.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Z5HL – Thiazole carboxamide derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer, Solid tumour/cancer. Status: Patented. View Source
- [2] DrugMap (IDRB Lab). Drug ID: DMWHCOE – Thiazole carboxamide derivative 6. Target: PDHK1 (PDK1_HUMAN). Synonyms: PMID25684022-Compound-US20130165450 15(15). View Source
- [3] Kuujia.com. Cross-reference of benzothiazole-6-carboxamide analogs: CAS 681168-92-3 (N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide), CAS 681168-45-6 (N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide). No PDHK1 annotation identified. View Source
